molecular formula C9H11N3O B125943 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 110274-75-4

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B125943
CAS No.: 110274-75-4
M. Wt: 177.2 g/mol
InChI Key: JHKRQZQRGCCWOO-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.2 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C . This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. The use of advanced catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which have applications in different scientific fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amino group make it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-amino-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRQZQRGCCWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354711
Record name 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-88-6, 110274-75-4
Record name 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53439-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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